2-(3-Benzo[1,3]dioxol-5-ylmethyl-1-methyl-5-oxo-2-thioxo-imidazolidin-4-yl)-N-(4-propoxy-phenyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, an imidazolidinone ring, and a propoxyphenyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through a series of reactions including cyclization and functional group transformations. The imidazolidinone ring is then introduced via a condensation reaction with appropriate reagents under controlled conditions. The final step involves the coupling of the propoxyphenyl group to the intermediate product, often using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones under specific conditions.
Reduction: The imidazolidinone ring can be reduced to yield different functionalized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and imidazolidinone sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives that retain the core structure of the original compound but exhibit different chemical and physical properties .
Scientific Research Applications
2-[3-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety is known to interact with the active sites of enzymes, potentially inhibiting their activity. The imidazolidinone ring can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-propanol: Shares the benzodioxole moiety but lacks the imidazolidinone and propoxyphenyl groups.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Contains a similar benzodioxole structure but differs in the functional groups attached.
Uniqueness
2-[3-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE is unique due to its combination of a benzodioxole moiety, an imidazolidinone ring, and a propoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C23H25N3O5S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C23H25N3O5S/c1-3-10-29-17-7-5-16(6-8-17)24-21(27)12-18-22(28)25(2)23(32)26(18)13-15-4-9-19-20(11-15)31-14-30-19/h4-9,11,18H,3,10,12-14H2,1-2H3,(H,24,27) |
InChI Key |
LHAYGBIUFLNHHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.